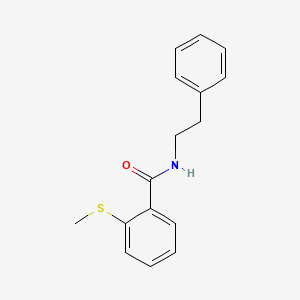![molecular formula C20H22N4O3 B5527918 (1S*,5R*)-6-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5527918.png)
(1S*,5R*)-6-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "(1S*,5R*)-6-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane" often involves complex organic reactions, including ring opening followed by ring closure, as well as the use of specific catalysts and conditions to achieve the desired molecular architecture. For instance, Halim and Ibrahim (2022) described the synthesis of a novel compound via ring-opening and ring-closure reactions, utilizing spectral data and quantum studies to analyze the product (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves various spectroscopic and computational methods to determine the configuration and conformation. Techniques such as X-ray crystallography, NMR spectroscopy, and Density Functional Theory (DFT) calculations are commonly employed. For example, Moser et al. (2005) synthesized a compound and analyzed its structure using single crystal X-ray diffraction, revealing detailed information about its molecular geometry and electronic properties (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of diazabicyclononane derivatives are significantly influenced by their molecular structure. Studies on compounds bearing the diazabicyclo[3.2.2]nonane framework have shown varied reactivity towards nucleophilic attacks and the ability to undergo various chemical transformations, including cyclizations and electrophilic substitutions. Holl et al. (2009) investigated the sigma receptor affinity and cytotoxicity of diazabicyclononane derivatives, revealing the influence of the aromatic residue on biological activity (Holl et al., 2009).
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-19(15-3-5-17-18(10-15)27-9-8-26-17)24-12-14-2-4-16(24)13-23(11-14)20-21-6-1-7-22-20/h1,3,5-7,10,14,16H,2,4,8-9,11-13H2/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMBWQWZIOGXBF-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC4=C(C=C3)OCCO4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=C(C=C3)OCCO4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chloro-4-methoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5527835.png)
![2-[2-(3-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5527842.png)
![{2-bromo-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5527846.png)
![4-[(2-fluoro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5527855.png)
![methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5527860.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-1-naphthamide](/img/structure/B5527864.png)
![4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B5527877.png)



![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5527902.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5527917.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5527921.png)
![N-{3-ethoxy-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5527935.png)